molecular formula C17H21N3O B2746400 (4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone CAS No. 1334372-95-0

(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone

Cat. No. B2746400
CAS RN: 1334372-95-0
M. Wt: 283.375
InChI Key: PNYYILKLHCELAX-UHFFFAOYSA-N
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Description

The compound “(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

In the presence of N, N -dimethylformamide/sulfur, (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone was obtained .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Optical Properties

  • One-Pot Synthesis and Optical Applications : A study highlighted the synthesis of imidazole derivatives, including compounds related to the query chemical, demonstrating their potential in creating luminescent materials with large Stokes' shifts. These compounds have applications in low-cost emitters for optical devices (Volpi et al., 2017).
  • Novel Tandem Annulation Reactions : Research into the synthesis of complex heterocycles, such as the title compound, using novel reactions can lead to compounds with unique structural and optical properties (Yan-qing Ge et al., 2011).

Antimicrobial and Antimycobacterial Activities

  • Antimicrobial Active Molecular Entities : New molecular entities derived from modifications of the query compound have shown promising antimicrobial activities, indicating potential for the development of new antimicrobials (Ramudu et al., 2017).
  • Antimycobacterial Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial and antimycobacterial activities. Some compounds showed potency comparable to standard drugs against Mycobacterium species, suggesting their potential in treating infections (Narasimhan et al., 2011).

Synthesis and Characterization for Diverse Applications

  • Synthesis and Characterization of Novel Polymers : Compounds bearing imidazole pendants have been synthesized, with studies on their physical and optical properties suggesting applications in materials science (Ghaemy et al., 2013).
  • Coordination Geometry in Metal Complexes : The query compound's analogs have been used to study coordination geometry isomerism in mercury(II) complexes, enhancing our understanding of metal-ligand interactions and their potential applications in coordination chemistry (Campos-Gaxiola et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and development into new drugs . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-14-18-9-12-20(14)13-15-7-10-19(11-8-15)17(21)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYILKLHCELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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